molecular formula C20H29ClN2O5S B024342 タムスロシン塩酸塩 CAS No. 80223-99-0

タムスロシン塩酸塩

カタログ番号: B024342
CAS番号: 80223-99-0
分子量: 445 g/mol
InChIキー: ZZIZZTHXZRDOFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Tamsulosin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

生物活性

Tamsulosin hydrochloride is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). Its biological activity is characterized by its effects on smooth muscle relaxation in the prostate and bladder, ultimately improving urinary flow and reducing symptoms associated with lower urinary tract obstruction.

  • Chemical Name : 5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride
  • Molecular Formula : C₁₈H₂₄N₂O₄S·HCl
  • Purity : ≥99%

Tamsulosin selectively targets the alpha-1A and alpha-1D adrenergic receptors, with a higher affinity for the alpha-1A subtype (pKi values of 9.97, 9.64, and 8.86 for α1A, α1B, and α1D respectively) . By blocking these receptors, tamsulosin induces relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow rates without significantly affecting blood pressure .

Symptom Improvement

In clinical studies, tamsulosin has demonstrated significant efficacy in alleviating symptoms of BPH:

  • Boyarsky Symptom Scores : A study reported an average improvement of 3.4 units (36% reduction) in tamsulosin-treated patients compared to a 24% reduction in placebo-treated patients (p < 0.001) .
  • Peak Urinary Flow Rates : Tamsulosin-treated patients experienced an increase of 1.4 mL/sec versus 0.4 mL/sec in the placebo group (p < 0.05) .

Long-Term Safety and Tolerability

Long-term studies have shown that tamsulosin maintains efficacy over extended periods (up to six years), with low rates of adverse effects such as orthostatic hypotension . The incidence of serious adverse events remains low, with most patients reporting consistent symptom relief without developing tolerance to the drug.

Efficacy Comparison with Other Treatments

A randomized clinical trial compared tamsulosin with naftopidil for symptomatic BPH treatment. Both drugs improved patient symptoms; however, tamsulosin showed a significant decrease in symptom frequency within two weeks of initiation .

Ophthalmic Adverse Events

A notable study highlighted an association between recent tamsulosin exposure and increased risk of serious ophthalmic adverse events following cataract surgery. Patients exposed to tamsulosin had a higher incidence of postoperative complications compared to those on other alpha-blockers .

Pharmacokinetics

Tamsulosin is primarily metabolized by liver enzymes CYP3A4 and CYP2D6, leading to several metabolites that are further conjugated before excretion. Its pharmacokinetic profile includes:

  • Half-life : Approximately 18 hours
  • Plasma Protein Binding : About 99% in humans, significantly affecting its bioavailability .

Summary Table of Clinical Findings

ParameterTamsulosin (0.4 mg)PlaceboP-value
Boyarsky Symptom Score Change-3.4 units-2.2 units<0.001
Peak Urinary Flow Rate Change+1.4 mL/sec+0.4 mL/sec<0.05
Incidence of Side Effects36%32%Not significant
Discontinuation Due to Side Effects7%8%Not significant

特性

IUPAC Name

5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80223-99-0
Record name Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80223-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 12617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080223990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tamsolusin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tamsolusin Hydrochloride
Reactant of Route 3
Tamsolusin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Tamsolusin Hydrochloride
Reactant of Route 5
Tamsolusin Hydrochloride
Reactant of Route 6
Tamsolusin Hydrochloride
Customer
Q & A

Q1: How does Tamsulosin Hydrochloride facilitate the expulsion of lower ureteric calculi?

A: While the exact mechanism is not fully understood, Tamsulosin Hydrochloride is believed to exert its effect by relaxing the smooth muscle in the lower ureter. This relaxation is attributed to the drug's antagonist action on alpha-1A adrenergic receptors, which are found in high concentrations in the lower ureter []. By relaxing the ureteral smooth muscle, Tamsulosin Hydrochloride is thought to facilitate the passage of small stones (< 9mm) through the urinary tract.

Q2: What is the reported efficacy of Tamsulosin Hydrochloride in expelling lower ureteric calculi according to the study?

A: The study demonstrated a promising efficacy rate for Tamsulosin Hydrochloride in treating lower ureteric calculi smaller than 9mm. After a one-month follow-up period, 94 out of 120 patients (78%) achieved successful stone expulsion []. This suggests that Tamsulosin Hydrochloride could be a viable non-invasive treatment option for this condition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。